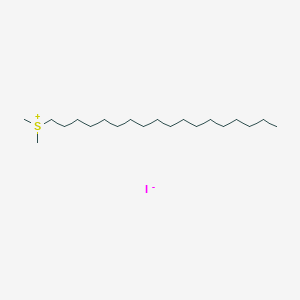
Dimethyl(octadecyl)sulfanium iodide
Vue d'ensemble
Description
Dimethyl(octadecyl)sulfanium iodide, also known as DODSI, is an ionic liquid that has gained significant attention in the scientific community due to its unique properties. It is a stable, non-volatile, and non-flammable liquid that can be easily synthesized. DODSI has been widely used in various scientific fields, including catalysis, electrochemistry, and material science.
Applications De Recherche Scientifique
Unique Reactivity and Structures
- Reactivity and Structural Studies : A study explored the unique reactivity of a nickel complex with a compound structurally similar to Dimethyl(octadecyl)sulfanium iodide, focusing on its ability to produce sulfur oxygenates. Key findings included the formation of monomethylated and dimethylated complexes, providing insights into the oxygenation reaction and intermediates involved in the process (Kaasjager et al., 2002).
Applications in Film Structures
- Semiamphiphilic Ionic Salts and Film Properties : Research on semiamphiphilic tetracyanoquinodimethane (TCNQ) ionic salts, including derivatives of Dimethyl(octadecyl)sulfanium iodide, revealed their use in creating Langmuir–Blodgett films. These films showed potential for conducting properties, especially when doped with iodine, highlighting applications in material science and electronics (Vandevyer et al., 1987).
Chromatographic Analysis Techniques
- Chromatography and Sensitivity Enhancement : A method involving high-performance liquid chromatography (HPLC) used a derivatization technique with a compound similar to Dimethyl(octadecyl)sulfanium iodide for the sensitive detection of iodide. This approach underscores the potential use of such compounds in enhancing analytical techniques for specific ion detection (Verma et al., 1992).
Novel Derivatization and Photophysical Properties
- Photophysical Property Exploration : A study on titanium phthalocyanines substituted with dimethylaminoethylsulfanyl groups, related to Dimethyl(octadecyl)sulfanium iodide, investigated their conversion into water-soluble quaternized products through reaction with methyl iodide. These findings are significant for understanding the photophysical properties of such compounds and their potential applications in material science (Arslanoğlu & Hamuryudan, 2007).
Implications in CO2-Responsive Solutions
- CO2-Responsive Solutions : A study on CO2-responsive aqueous solutions highlighted the unique behavior of sodium octadecyl sulfate combined with compounds similar to Dimethyl(octadecyl)sulfanium iodide. The solution exhibited switchable viscosity in response to CO2, suggesting potential applications in smart materials and environmental technologies (Su et al., 2013).
Propriétés
IUPAC Name |
dimethyl(octadecyl)sulfanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBXGUXCLXDSF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[S+](C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60827750 | |
| Record name | Dimethyl(octadecyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60827750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(octadecyl)sulfanium iodide | |
CAS RN |
84040-81-3 | |
| Record name | Dimethyl(octadecyl)sulfanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60827750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dimethyl(octadecyl)sulfanium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

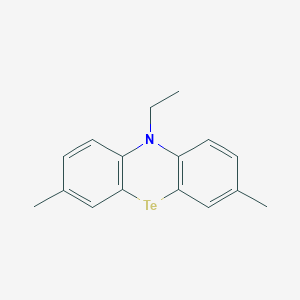
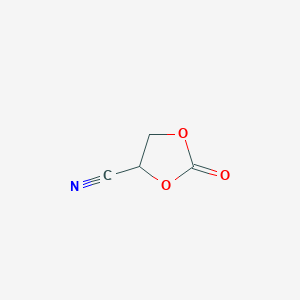
![Isoquinoline, 2-[[(3,3-diphenylpropyl)amino]acetyl]-1,2,3,4-tetrahydro-](/img/structure/B1660747.png)
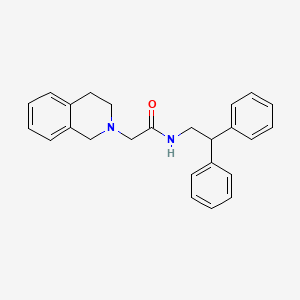
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-chloroethan-1-one](/img/structure/B1660750.png)
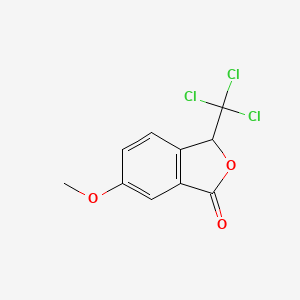
![1,1'-[Oxybis(methyleneselanyl)]dibenzene](/img/structure/B1660753.png)
![4-amino-N-[2-(2,4-dichlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B1660754.png)
![3,3,6-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-ium iodide](/img/structure/B1660756.png)
![(4-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660759.png)
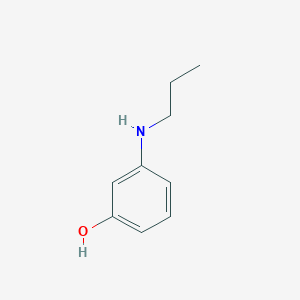
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-morpholin-4-ylpyrimidin-2-one](/img/structure/B1660761.png)

![4-chloro-N-[(5-sulfamoylthiophen-2-yl)methyl]benzamide](/img/structure/B1660768.png)